molecular formula C13H15FN4O B12949773 (S)-3-(3-(Fluoro(4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline

(S)-3-(3-(Fluoro(4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline

Cat. No.: B12949773
M. Wt: 262.28 g/mol
InChI Key: ZEDRJDYNJVUOLN-LLVKDONJSA-N
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Description

(S)-3-(3-(Fluoro(4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline is a synthetic organic compound that features a unique combination of functional groups, including a fluoro-substituted triazole, an oxetane ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-(Fluoro(4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Oxetane Ring Formation: The oxetane ring can be constructed through cyclization reactions involving epoxides and nucleophiles.

    Aniline Introduction: The aniline moiety can be introduced via nucleophilic aromatic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the fluoro group, leading to the formation of amines or defluorinated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aniline and triazole positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminium hydride.

    Substitution: Conditions involving halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroaniline derivatives, while reduction could produce various amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand or catalyst in various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes involving triazole and oxetane-containing molecules.

    Drug Development: Its structural features make it a potential lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: The compound may exhibit biological activity that could be harnessed for therapeutic purposes, such as antimicrobial or anticancer properties.

Industry

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which (S)-3-(3-(Fluoro(4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(3-(Fluoro(4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)benzene
  • (S)-3-(3-(Fluoro(4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)pyridine

Uniqueness

The presence of the oxetane ring and the specific substitution pattern on the triazole ring make (S)-3-(3-(Fluoro(4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline unique compared to other similar compounds. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15FN4O

Molecular Weight

262.28 g/mol

IUPAC Name

3-[3-[(S)-fluoro-(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]aniline

InChI

InChI=1S/C13H15FN4O/c1-18-8-16-17-12(18)11(14)13(6-19-7-13)9-3-2-4-10(15)5-9/h2-5,8,11H,6-7,15H2,1H3/t11-/m1/s1

InChI Key

ZEDRJDYNJVUOLN-LLVKDONJSA-N

Isomeric SMILES

CN1C=NN=C1[C@H](C2(COC2)C3=CC(=CC=C3)N)F

Canonical SMILES

CN1C=NN=C1C(C2(COC2)C3=CC(=CC=C3)N)F

Origin of Product

United States

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